molecular formula C18H19FN4OS B2865615 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone CAS No. 897464-32-3

2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B2865615
CAS No.: 897464-32-3
M. Wt: 358.44
InChI Key: FIBUISCOMUIBLE-UHFFFAOYSA-N
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Description

2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone is a chemical research reagent designed for investigative biology and preclinical drug discovery applications. This compound features an imidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The core scaffold is structurally similar to other investigated molecules that have demonstrated potent cytotoxic activity against human cancer cell lines, including MDA-MB-231 breast cancer cells, suggesting its value in oncology research . The structure incorporates a 4-fluorophenyl moiety, which is a common pharmacophore used to enhance biological activity and optimize pharmacokinetic properties. The 4-methylpiperazine group is a significant functional feature known to contribute to biological activity in small molecule inhibitors; for instance, the (4-methylpiperazin-1-yl) group is a key component in the mutant p53 reactivator NSC59984, where it facilitates covalent modification of target proteins . This combination of features makes the compound a compelling candidate for researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds, particularly for developing novel therapeutic agents . Potential research applications include, but are not limited to, use as a building block in medicinal chemistry, a reference standard in analytical studies, a probe for investigating biological pathways in cancer biology, and a lead compound for the development of potential VEGFR2 inhibitors . This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4OS/c1-21-6-8-22(9-7-21)17(24)10-15-12-25-18-20-16(11-23(15)18)13-2-4-14(19)5-3-13/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBUISCOMUIBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone represents a significant structure in medicinal chemistry due to its potential biological activities. This compound is part of the imidazo[2,1-b]thiazole family, which has been extensively studied for various pharmacological effects, including anticancer, antimicrobial, and antiviral properties.

Chemical Structure and Properties

The molecular formula of the compound is C_{18}H_{20}F_{N}_{5}S with a molecular weight of approximately 357.45 g/mol. The structure features a fluorophenyl group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research has shown that compounds containing the imidazo[2,1-b]thiazole scaffold exhibit a range of biological activities:

  • Anticancer Activity : Studies indicate that derivatives of imidazo[2,1-b]thiazole can induce cytotoxic effects against various cancer cell lines. For instance, compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
  • Antimicrobial Properties : Some derivatives demonstrate significant activity against bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .
  • Antiviral Effects : Certain compounds have shown promise against viral infections by inhibiting viral replication or interfering with viral entry into host cells .

Anticancer Studies

A study published in European Journal of Medicinal Chemistry highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. The compounds were tested against several cancer cell lines, revealing that:

  • Compound 6d exhibited an IC50 of 0.86 µM against CEM cells.
  • Compound 7g showed improved activity against FM3A cells with an IC50 value of 0.20 µM .

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, it was found that:

  • Compounds derived from imidazo[2,1-b]thiazole exhibited activity against Mycobacterium tuberculosis, with some showing IC90 values as low as 4.00 µM .
  • The cytotoxicity profile was favorable, indicating minimal toxicity to human embryonic kidney (HEK-293) cells .

Case Study 1: Antitumor Activity

A series of compounds including our target compound were synthesized and evaluated for their ability to inhibit tumor growth in vitro. The results indicated that:

  • Compounds with electron-withdrawing groups like fluorine at the para position were more effective than their non-substituted counterparts.
  • The enhanced activity was attributed to increased lipophilicity and better interaction with cellular targets .

Case Study 2: Antiviral Efficacy

In a study assessing antiviral activity against Coxsackie B4 virus:

  • Compound 6d demonstrated significant inhibition, suggesting its potential application in antiviral therapy.
  • Molecular docking studies provided insights into the binding interactions between the compound and viral proteins, supporting its development as a lead candidate for further research .

Comparison with Similar Compounds

Key Observations :

  • Linker and Moiety: The ethanone linker in the target compound differs from acetamide (5i, 5j) or hydrazine-carbothioamide (4d) derivatives, which may alter pharmacokinetics (e.g., absorption, half-life) .
  • Piperazine Modifications : The 4-methylpiperazine in the target compound is less sterically hindered than the 4-methoxybenzyl-piperazine in 5l, possibly improving blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound (Hypothetical) 5i 4d
Molecular Weight ~395.4 g/mol 539.22 g/mol 506.94 g/mol
Melting Point Estimated 120–125°C 132–134°C 279–281°C
Solubility Moderate (piperazine enhances) Low (lipophilic acetamide) Low (thiazolidinone core)
LogP ~2.5 (predicted) 3.1 3.8

Note: The ethanone linker in the target compound may reduce crystallinity compared to acetamide analogs, improving bioavailability .

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